Sodium 1-[(benzyloxy)carbonyl]pyrrolidine-3-sulfinate
Description
Sodium 1-[(benzyloxy)carbonyl]pyrrolidine-3-sulfinate is a sodium salt of a pyrrolidine derivative featuring a benzyloxy carbonyl (Cbz) group at position 1 and a sulfinate (SO₂⁻Na⁺) group at position 3. This compound is primarily utilized as a synthetic intermediate in organic chemistry, particularly for constructing sulfur-containing molecules such as sulfonamides. The sulfinate group confers high water solubility and nucleophilic reactivity, enabling its participation in substitution or coupling reactions. The Cbz group serves as a protective moiety for amines, which can be selectively removed under hydrogenolytic conditions. Its molecular formula is C₁₃H₁₄NNaO₄S, with a molecular weight of 303.31 g/mol.
Properties
IUPAC Name |
sodium;1-phenylmethoxycarbonylpyrrolidine-3-sulfinate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4S.Na/c14-12(13-7-6-11(8-13)18(15)16)17-9-10-4-2-1-3-5-10;/h1-5,11H,6-9H2,(H,15,16);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGBUEUCXPYEEDT-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1S(=O)[O-])C(=O)OCC2=CC=CC=C2.[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14NNaO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 1-[(benzyloxy)carbonyl]pyrrolidine-3-sulfinate typically involves the reaction of pyrrolidine derivatives with benzyloxycarbonyl chloride and sodium sulfinate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve steps such as:
Protection of the pyrrolidine nitrogen: using benzyloxycarbonyl chloride.
Introduction of the sulfinate group: through a reaction with sodium sulfinate.
Purification: of the final product using techniques like recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include:
Batch or continuous flow reactors: for efficient synthesis.
Advanced purification techniques: such as high-performance liquid chromatography (HPLC) to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions: Sodium 1-[(benzyloxy)carbonyl]pyrrolidine-3-sulfinate undergoes various chemical reactions, including:
Oxidation: The sulfinate group can be oxidized to form sulfonate derivatives.
Reduction: The benzyloxycarbonyl group can be reduced to yield the corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfinate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidizing agents: such as hydrogen peroxide or peracids for oxidation reactions.
Reducing agents: like lithium aluminum hydride for reduction reactions.
Nucleophiles: such as alkyl halides or amines for substitution reactions.
Major Products:
Sulfonate derivatives: from oxidation reactions.
Amines: from reduction reactions.
Substituted pyrrolidine derivatives: from substitution reactions.
Scientific Research Applications
Sodium 1-[(benzyloxy)carbonyl]pyrrolidine-3-sulfinate has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Sodium 1-[(benzyloxy)carbonyl]pyrrolidine-3-sulfinate involves its interaction with specific molecular targets and pathways. The compound can:
Act as a nucleophile: in substitution reactions, targeting electrophilic centers in molecules.
Undergo oxidation or reduction: to form reactive intermediates that can interact with biological molecules.
Modulate biochemical pathways: by forming covalent bonds with target proteins or enzymes.
Comparison with Similar Compounds
Analysis :
- Functional Groups :
- The sodium sulfinate’s SO₂⁻Na⁺ group enhances water solubility and nucleophilicity, contrasting with the carboxylic acid (polar, acidic) and sulfonyl (electron-withdrawing) groups in the analogs.
- The Cbz group in the target compound enables orthogonal protection strategies, absent in the other derivatives.
Physicochemical Properties and Reactivity
Solubility and Polarity
- Sodium Sulfinate : High water solubility due to ionic sulfinate and hydrophilic Cbz groups.
- 1-Methyl-5-oxopyrrolidine-3-carboxylic acid : Moderate solubility in polar solvents; carboxylic acid group may require neutral pH for optimal dissolution .
- Sulfonyl-Indole Derivative : Likely lipophilic due to methoxybenzyl and pyridinyl groups, favoring organic solvents like DMSO or dichloromethane .
Reactivity Profiles
- Sodium Sulfinate : Acts as a nucleophile in SN2 reactions or as a precursor for sulfonamide synthesis.
- Carboxylic Acid Analog : Participates in condensation (e.g., amide formation) or esterification reactions.
- Sulfonyl-Indole Derivative : Stable under physiological conditions; sulfonyl groups often enhance binding affinity in drug-target interactions .
Biological Activity
Sodium 1-[(benzyloxy)carbonyl]pyrrolidine-3-sulfinate is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has a complex structure characterized by the presence of a pyrrolidine ring, a benzyloxycarbonyl group, and a sulfinic acid moiety. The molecular formula is , which contributes to its unique biochemical interactions.
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of the Pyrrolidine Ring : The initial step includes the cyclization of suitable precursors to form the pyrrolidine framework.
- Introduction of the Benzyloxycarbonyl Group : This is achieved through acylation reactions, where benzyloxycarbonyl chloride reacts with the pyrrolidine derivative.
- Sulfonation : The final step involves the introduction of the sulfinic acid group, often using sulfur dioxide or sulfinate reagents under controlled conditions.
Biological Activity
The biological activity of this compound has been investigated in various studies, revealing its potential in several therapeutic areas:
- Anti-inflammatory Effects : Preliminary studies indicate that this compound exhibits significant anti-inflammatory properties. It has been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. The half-maximal inhibitory concentration (IC50) values for COX inhibition are comparable to established anti-inflammatory drugs like diclofenac and celecoxib .
- Antioxidant Activity : Research has suggested that this compound may possess antioxidant properties, potentially mitigating oxidative stress in biological systems. This activity could be beneficial in conditions characterized by oxidative damage.
- Neuroprotective Effects : Some studies have explored its role in neuroprotection, particularly in models of neurodegenerative diseases. The compound may modulate neurotransmitter release and protect neuronal cells from apoptosis.
The mechanism by which this compound exerts its biological effects involves several pathways:
- Enzyme Inhibition : As noted, it inhibits COX enzymes, leading to reduced prostaglandin synthesis, which is pivotal in inflammation.
- Modulation of Signaling Pathways : The compound may influence various signaling pathways related to inflammation and cellular stress responses. For instance, it could affect NF-kB signaling, which is central to inflammatory processes.
Case Studies
Several case studies highlight the biological relevance of this compound:
- In Vivo Anti-inflammatory Study : A study conducted on carrageenan-induced paw edema in rats demonstrated that administration of this compound significantly reduced swelling compared to controls. The results indicated a dose-dependent effect on inflammation markers .
- Neuroprotective Study : In a model simulating neurodegeneration, this compound was shown to protect neuronal cells from oxidative stress-induced apoptosis, suggesting its potential as a neuroprotective agent .
Comparative Analysis
To better understand the efficacy and potency of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | COX Inhibition IC50 (μM) | Antioxidant Activity | Neuroprotective Effect |
|---|---|---|---|
| This compound | 0.04 ± 0.01 | Moderate | Yes |
| Diclofenac | 0.04 ± 0.01 | Low | No |
| Celecoxib | 0.04 ± 0.01 | Low | No |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
